D-Glucose-13C-2

Metabolic Flux Analysis 13C-MFA Glycolysis

D-Glucose-13C-2 delivers site-specific 13C enrichment at carbon-2 (≥99 atom% 13C, ≥98% chemical purity), enabling precise metabolic flux analysis of glycolysis and the pentose phosphate pathway. Unlike unlabeled glucose or [U-13C6]glucose, the C2 label generates distinct isotopomer distributions essential for resolving oxidative and non-oxidative PPP fluxes. This cost-effective single-site tracer replaces [1,2-13C2]glucose when dual labeling is unnecessary. Ideal for 13C-MFA in cancer cell models and clinical breath 13CO2 studies. cGMP-grade API available for investigational use. Avoid generic substitution—ensure flux accuracy with position-defined labeling.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12419836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-13C-2
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4+1
InChIKeyGZCGUPFRVQAUEE-JGZUVYCMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-13C-2: A Site-Specific 13C-Labeled Monosaccharide for Precision Metabolic Tracing and Flux Quantification


D-Glucose-13C-2 (CAS 105931-74-6; synonym D-Glucose-2-13C) is a stable isotope-labeled analog of D-glucose in which the carbon at position 2 is enriched with the 13C isotope at ≥99 atom% isotopic purity . As a monosaccharide, D-glucose serves as a primary energy substrate and biosynthetic precursor in central carbon metabolism across all domains of life [1]. The site-specific incorporation of 13C at the C2 position confers a defined mass shift of M+1 relative to unlabeled glucose (molecular weight 181.15 g/mol versus 180.16 g/mol), enabling precise tracking of carbon atom fate through glycolysis, the pentose phosphate pathway (PPP), and downstream metabolic networks without altering the compound's biochemical behavior [1].

Why Positional 13C Labeling Cannot Be Interchanged: The C2-Specific Differentiation of D-Glucose-13C-2


Substituting D-Glucose-13C-2 with unlabeled glucose, uniformly labeled [U-13C6]glucose, or glucose labeled at alternative positions (e.g., C1, C3, C6) fundamentally alters the information content obtained from metabolic tracing experiments. The C2 carbon of glucose follows a distinct metabolic fate: it is retained through glycolysis to pyruvate, enters the pentose phosphate pathway with characteristic rearrangement patterns, and contributes to specific isotopomer distributions in downstream metabolites that differ from those generated by C1-labeled or uniformly labeled tracers [1][2]. Consequently, selection of the incorrect isotopic tracer compromises the precision and accuracy of flux estimates for glycolysis, the oxidative and non-oxidative PPP, and overall central carbon metabolism network resolution [1][3]. Generic substitution therefore fails to deliver equivalent analytical performance and may yield misleading metabolic flux conclusions.

Quantitative Differentiation Evidence: D-Glucose-13C-2 Versus Competing Isotopologues and Unlabeled Glucose


Superior Precision in Glycolysis and Pentose Phosphate Pathway Flux Estimation: [2-13C]Glucose Outperforms [1-13C]Glucose

In a systematic computational evaluation of 13C-labeled glucose tracers for metabolic flux analysis in mammalian cells, [2-13C]glucose (D-Glucose-13C-2) was identified as providing superior precision for estimating fluxes through glycolysis, the pentose phosphate pathway (PPP), and the overall central carbon metabolic network compared to the more commonly used [1-13C]glucose tracer [1]. The study quantified that [2-13C]glucose and [3-13C]glucose both outperformed [1-13C]glucose, while [1,2-13C2]glucose provided the most precise estimates overall [1]. This positions D-Glucose-13C-2 as a preferred single-site tracer for applications where dual-labeled [1,2-13C2]glucose is cost-prohibitive or analytically unnecessary.

Metabolic Flux Analysis 13C-MFA Glycolysis Pentose Phosphate Pathway

Analytical Differentiation of C1 Versus C2 Labeling by Tandem Mass Spectrometry

A tandem mass spectrometry (MS/MS) method was developed to specifically distinguish and quantify C1-labeled and C2-labeled 13C-glucose isotopomers, demonstrating that the fragmentation pattern of derivatized glucose (as methylglucosamine) favors cleavage of the C1–C2 bond [1]. This fragmentation behavior enables independent monitoring of the metabolic origin and fate of C1 and C2 atoms in 13C-labeled glucose, a capability not achievable with unlabeled glucose or uniformly labeled [U-13C6]glucose [1]. The method required a 'correction factor' to account for isotope effects with 13C labeling, ensuring accurate quantification [1].

Mass Spectrometry Isotopomer Analysis Metabolic Tracing Derivatization

Single-Tracer Pentose Cycle Quantification Matches Dual-Tracer Method Accuracy

A single-tracer method using [1,2-13C2]glucose (which incorporates the C2 label) was validated against a dual-tracer method using separate [1-13C]glucose and [6-13C]glucose incubations for determining pentose cycle (PC) activity [1]. In Hep G2 human hepatoma cells incubated with 30% enriched [1,2-13C2]glucose, PC activity was measured as 5.73 ± 0.52% of glucose flux using the single-tracer approach, which was statistically identical to the value of 5.55 ± 0.73% determined by the dual-tracer method [1]. The [1,2-13C2]glucose method additionally enabled estimation of relative transketolase (0.032) and transaldolase (0.85) activities, parameters inaccessible with the dual-tracer approach [1].

Pentose Phosphate Pathway Isotopomer Analysis Transketolase Transaldolase

Pharmaceutical-Grade cGMP Manufacturing Specifications for Clinical Research Applications

D-Glucose-2-13C is commercially available as an API for Clinical Studies manufactured under cGMP (current Good Manufacturing Practice) conditions with ≥99 atom% 13C isotopic purity and ≥98% chemical purity (CP) . This grade is distinguished from research-grade material by documented quality systems suitable for human clinical investigations. The compound exhibits optical activity of [α]25/D +52.0° (c = 2 in H2O with trace NH4OH) and a melting point range of 150–152 °C (lit.) .

Clinical Studies cGMP Isotopic Purity Quality Control

Optimal Application Scenarios for D-Glucose-13C-2 in Metabolic Research and Clinical Tracer Studies


13C Metabolic Flux Analysis (13C-MFA) in Mammalian Cell Culture for Glycolysis and PPP Resolution

D-Glucose-13C-2 is optimally deployed as a single-site tracer for 13C-MFA experiments in mammalian cell lines (e.g., cancer cell models) where precise estimation of glycolytic flux and pentose phosphate pathway activity is required. The C2 label provides superior precision for these pathways compared to [1-13C]glucose, making it a cost-effective alternative to [1,2-13C2]glucose for studies where dual labeling is unnecessary [1].

Position-Specific Isotopomer Analysis by GC-MS or LC-MS/MS to Track Carbon Fate in Central Metabolism

When derivatized to methylglucosamine and analyzed by tandem mass spectrometry, D-Glucose-13C-2 enables discrimination between C1- and C2-labeled glucose species based on characteristic fragment ion ratios [1]. This capability supports studies requiring validation of position-specific labeling patterns or investigation of differential metabolic routing of the C1 and C2 glucose carbons through glycolysis and the PPP.

Clinical Metabolic Tracer Studies Requiring cGMP-Grade 13C-Glucose

For human clinical investigations involving oral or intravenous administration of 13C-labeled glucose (e.g., breath 13CO2 recovery studies to assess glucose oxidation during exercise, or metabolic profiling in diabetic patients), the cGMP-grade D-Glucose-2-13C API meets regulatory quality standards for investigational use [1]. The ≥99 atom% 13C enrichment and ≥98% chemical purity ensure reliable tracer quantitation without confounding impurities.

In Vitro and Ex Vivo Studies of Hepatic Glucose Metabolism and Gluconeogenesis

D-Glucose-13C-2 serves as a key substrate for investigating hepatic glucose metabolism, gluconeogenic flux, and futile cycling. When used in combination with [1-13C]glucose or [6-13C]glucose in dual-tracer designs, or as a component of [1,2-13C2]glucose in single-tracer protocols, the C2 label provides essential positional information for resolving fluxes through the pentose cycle, transketolase, and transaldolase reactions [1].

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